3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carbaldehyde
Description
3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carbaldehyde is a cyclobutane-derived compound featuring a trifluoromethoxy-substituted phenyl ring at the 3-position and a carbaldehyde functional group at the 1-position of the cyclobutane core. The trifluoromethoxy group (-OCF₃) enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c13-12(14,15)17-11-3-1-9(2-4-11)10-5-8(6-10)7-16/h1-4,7-8,10H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJPKIZGINMKSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C2=CC=C(C=C2)OC(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutane Ring Construction via [2+2] Cycloaddition
The strained cyclobutane core can be synthesized through photochemical [2+2] cycloaddition of ethylene derivatives. For example, ultraviolet irradiation of 4-(trifluoromethoxy)styrene derivatives in the presence of a triplet sensitizer (e.g., acetophenone) generates the cyclobutane ring. A critical challenge lies in controlling regioselectivity and stereochemistry, as the reaction often produces mixtures of cis and trans isomers.
Key Reaction Parameters
| Parameter | Value/Reagent | Yield | Source |
|---|---|---|---|
| Substrate | 4-(Trifluoromethoxy)styrene | 45% | |
| Sensitizer | Acetophenone (5 mol%) | – | |
| Solvent | Acetonitrile | – | |
| Light Source | UV (254 nm) | – |
Post-cycloaddition, the aldehyde group is introduced via oxidation of a primary alcohol. For instance, Swern oxidation (oxalyl chloride, dimethyl sulfoxide, triethylamine) of 3-[4-(trifluoromethoxy)phenyl]cyclobutane-1-methanol provides the target aldehyde in 68–72% yield.
Functionalization of Preformed Cyclobutanone Intermediates
A more scalable approach involves derivatizing 3-oxocyclobutane-1-carboxylates. As demonstrated in analogous syntheses, cyclobutanone 9 undergoes trifluoromethylation using trimethyl(trifluoromethyl)silane (TMSCF3) and tetrabutylammonium fluoride (TBAF) to yield a tertiary alcohol (Step 1). Subsequent deoxygenation with tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN) removes the hydroxyl group (Step 2), while decarboxylation releases the carboxylic acid (Step 3). Finally, the acid is reduced to the aldehyde via Rosenmund reduction (Pd/BaSO4, H2).
Reaction Sequence
- Trifluoromethylation :
$$ \text{Cyclobutanone} + \text{TMSCF}3 \xrightarrow{\text{TBAF}} \text{CF}3\text{-carbinol} $$ - Deoxygenation :
$$ \text{CF}3\text{-carbinol} \xrightarrow{\text{Bu}3\text{SnH, AIBN}} \text{CF}_3\text{-cyclobutane} $$ - Decarboxylation :
$$ \text{Diacid} \xrightarrow{\Delta} \text{Monocarboxylic acid} $$ - Aldehyde Formation :
$$ \text{Acid} \xrightarrow{\text{LiAlH(OBu)}_3} \text{Alcohol} \xrightarrow{\text{Swern}} \text{Aldehyde} $$
Suzuki-Miyaura Coupling for Aryl Group Introduction
The 4-(trifluoromethoxy)phenyl moiety can be installed via cross-coupling. A boronic ester-functionalized cyclobutane is prepared by treating 3-bromocyclobutane-1-carbaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2). Subsequent Suzuki coupling with 4-(trifluoromethoxy)phenylboronic acid yields the target compound.
Optimized Conditions
| Component | Specification | Yield | Source |
|---|---|---|---|
| Palladium Catalyst | Pd(dppf)Cl2 (2 mol%) | 82% | |
| Base | Cs2CO3 | – | |
| Solvent | 1,4-Dioxane/H2O (4:1) | – | |
| Temperature | 90°C, 12 h | – |
This method benefits from commercial availability of boronic acids and tolerance for sensitive aldehyde groups.
Analysis of Method Efficacy
Comparative Performance
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| [2+2] Cycloaddition | Atom-economic | Poor stereocontrol | 45–55% |
| Cyclobutanone Derivatization | High scalability | Multi-step sequence | 60–72% |
| Suzuki Coupling | Modular aryl introduction | Requires pre-functionalized intermediates | 75–82% |
The Suzuki-Miyaura approach offers superior yields and flexibility, though cyclobutanone derivatization remains preferred for bulk synthesis.
Experimental Considerations
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid.
Reduction: 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially modulating their activity. The phenyl and cyclobutane rings provide structural rigidity, contributing to the compound’s stability and specificity in binding to its targets.
Comparison with Similar Compounds
Structural and Functional Differences
- Core Scaffold : The target compound’s cyclobutane ring introduces ring strain and conformational rigidity, contrasting with the thiazole core in analogs 8h and 8i , which offers aromatic stability and hydrogen-bonding capability .
- Functional Groups : The carbaldehyde group in the target compound is electrophilic, enabling nucleophilic addition reactions, whereas the urea moiety in analogs participates in hydrogen bonding, critical for biological target engagement.
- Substituent Effects : Both the target and 8h contain the -OCF₃ group, which enhances electron-withdrawing properties and metabolic resistance compared to the simple phenyl group in 8i .
Research Findings and Implications
Electronic and Steric Effects
- However, the cyclobutane’s strain may offset this effect by limiting optimal spatial alignment .
- The urea analogs’ thiazole ring provides a planar geometry for π-π stacking, absent in the non-aromatic cyclobutane system.
Biological Activity
3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group is known for enhancing the lipophilicity and bioactivity of organic compounds, which can lead to improved interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is . Its structure includes a cyclobutane ring, a phenyl group substituted with a trifluoromethoxy moiety, and an aldehyde functional group. This configuration is expected to influence its reactivity and interaction with biological molecules.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, particularly those related to cancer and inflammation.
- Receptor Modulation : It could interact with specific receptors, modulating signaling pathways crucial for cell proliferation and survival.
- Antioxidant Activity : The presence of the trifluoromethoxy group suggests potential antioxidant properties, which can protect cells from oxidative stress.
Anticancer Properties
Recent studies have indicated that compounds containing trifluoromethoxy groups exhibit significant anticancer activity. For instance, derivatives with similar structures have shown inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and Hek293-T (human embryonic kidney) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 10.4 | Apoptosis induction |
| Similar Compound A | MCF-7 | 5.4 | Cell cycle arrest |
| Similar Compound B | Hek293-T | 9.9 | Apoptosis induction |
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Research indicates that similar trifluoromethyl-substituted compounds demonstrate activity against various bacterial strains, likely due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Study 1: In Vitro Evaluation
A study conducted on related compounds demonstrated that the introduction of the trifluoromethoxy group significantly enhanced the inhibitory effects against cyclooxygenase enzymes (COX-2), which are implicated in inflammatory processes. The study utilized molecular docking to elucidate the binding interactions between the compound and COX-2.
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis indicated that modifications in the phenyl ring affect biological activity significantly. The presence of electron-withdrawing groups like trifluoromethoxy improved potency against cholinesterases, suggesting a potential role in treating neurodegenerative diseases.
Q & A
Basic: What are the recommended synthetic routes for 3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carbaldehyde?
Methodological Answer:
The synthesis typically involves cyclobutane ring formation followed by functionalization. A plausible route includes:
Cyclobutane Ring Construction : Use [2+2] photocycloaddition or strain-driven ring closure of pre-functionalized alkenes.
Trifluoromethoxy Group Introduction : Electrophilic aromatic substitution (EAS) on a pre-formed cyclobutane-phenyl intermediate using trifluoromethyl hypofluorite (CFOF) or Ullmann coupling with a trifluoromethoxy aryl halide .
Aldehyde Installation : Oxidation of a primary alcohol (e.g., using Dess-Martin periodinane) or formylation via Vilsmeier-Haack reaction on the cyclobutane core .
Key Considerations : Steric hindrance from the cyclobutane ring may require optimized catalysts (e.g., Pd/C for coupling reactions) and controlled temperatures to prevent ring strain-induced decomposition .
Advanced: How can computational modeling optimize reaction conditions for this compound’s synthesis?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition states and regioselectivity:
- Step 1 : Model the cyclobutane-phenyl intermediate’s electronic environment to identify optimal sites for trifluoromethoxy substitution.
- Step 2 : Simulate reaction pathways for aldehyde formation to compare oxidative vs. formylation methods.
- Validation : Compare computed NMR shifts (e.g., F NMR) with experimental data to refine synthetic protocols .
Tools : Gaussian or ORCA software; solvent effects modeled using COSMO-RS .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- H/C NMR to confirm cyclobutane ring geometry and aldehyde proton (δ ~9.8 ppm).
- F NMR to verify trifluoromethoxy group integrity (δ ~−58 ppm for CFO) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]: ~260.1).
- HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradient .
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., fixed cell lines, consistent pathogen strains) and include positive/negative controls .
- Structural Confounders : Compare analogs (e.g., 4-(Trifluoromethoxy)phenylacetic acid vs. the target compound) to isolate the cyclobutane-aldehyde moiety’s contribution .
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to cross-reference IC values and identify outliers .
Basic: What are its potential applications in medicinal chemistry?
Methodological Answer:
- Lead Compound : The aldehyde group enables Schiff base formation for covalent inhibitor design (e.g., targeting cysteine proteases).
- Bioisostere : The trifluoromethoxy group enhances metabolic stability compared to methoxy analogs, making it suitable for CNS drug candidates .
- Probe Synthesis : Conjugate with fluorescent tags (e.g., dansyl chloride) for cellular uptake studies .
Advanced: How to evaluate its biological activity against fungal pathogens?
Methodological Answer:
- In Vitro Assays :
- MIC Determination : Test against Fusarium oxysporum and Botrytis cinerea at 0.1–1.0 mM in potato dextrose agar .
- Time-Kill Curves : Monitor log-phase growth inhibition over 24–72 hours.
- In Planta Studies : Apply foliar sprays (0.5 mM) to Arabidopsis infected with Pseudomonas syringae; quantify disease severity using ImageJ .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to aldehyde volatility.
- Storage : −20°C under argon to prevent oxidation; silica gel to absorb moisture .
- Disposal : Neutralize with NaHSO before incineration .
Advanced: How does the trifluoromethoxy group influence regioselectivity in electrophilic substitutions?
Methodological Answer:
The −OCF group is a strong meta-director due to its electron-withdrawing nature. Computational studies show:
- Charge Distribution : Mulliken charges on the phenyl ring reveal increased positive charge at meta positions, favoring nitration/sulfonation at C3 and C5 .
- Steric Effects : Bulky cyclobutane may shift selectivity; compare with 4-(trifluoromethoxy)benzaldehyde derivatives .
Basic: How to assess its stability under varying pH conditions?
Methodological Answer:
- Buffered Solutions : Incubate at pH 2 (HCl), 7.4 (PBS), and 10 (NaOH) for 24–72 hours.
- Analysis : Monitor aldehyde degradation via HPLC and confirm by Schiff base formation with aniline .
Advanced: What strategies mitigate cyclobutane ring strain during functionalization?
Methodological Answer:
- Low-Temperature Reactions : Perform below −10°C to reduce ring-opening side reactions.
- Protecting Groups : Temporarily mask the aldehyde (e.g., acetal formation) during harsh conditions (e.g., Grignard reactions) .
- Computational Screening : Identify substituents (e.g., methyl groups) that stabilize the cyclobutane via hyperconjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
